2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide often involves reactions between specific anilines and acyl chlorides or other acylating agents. For example, synthesis processes can range from reacting trifluoromethylphenyl anilines with chloroacetyl chloride in the presence of a base to achieve specific acetamides (Ping, 2007), to more complex derivations involving substituted phenyl acetamides (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related acetamides has been determined using various spectroscopic methods, including NMR, IR, and X-ray diffraction analysis. For instance, N-(3-chloro-4-fluorophenyl) acetamides exhibit specific conformational characteristics due to the positioning of the N—H bond in relation to substituted phenyl groups, which can influence the compound's physical and chemical properties (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical properties of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide and similar compounds often involve their reactivity towards further functionalization or participation in larger synthetic pathways. For example, reactions involving N-(3-chloro-4-flurophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides have been explored for the synthesis of novel compounds with anti-inflammatory activity (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of acetamide derivatives can be significantly influenced by substituents on the phenyl ring. X-ray crystallography provides insights into the molecular conformation and packing in the solid state, revealing how intermolecular interactions, such as hydrogen bonding, affect the material's properties (Gowda et al., 2007).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has shown potential against Klebsiella pneumoniae, a pathogen that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule improves its antibacterial activity .
Methods of Application or Experimental Procedures
The compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% .
Results or Outcomes
The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .
2. Combination with Antibacterial Drugs Against Klebsiella Pneumoniae
Specific Scientific Field
This application falls under the field of Pharmacology and Microbiology .
Summary of the Application
The research aimed to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains .
Methods of Application or Experimental Procedures
The effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with various antibacterial drugs were analyzed against K. pneumoniae strains .
Results or Outcomes
The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem . The acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death .
properties
IUPAC Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMODUZPTOWVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368194 | |
Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
CAS RN |
100599-62-0 | |
Record name | 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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